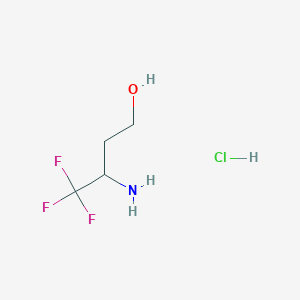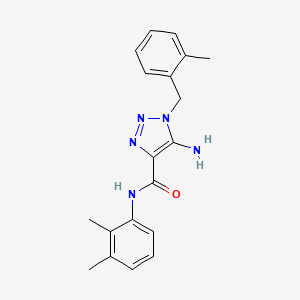
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a nitrogen-containing six-membered ring, and a trifluoromethyl group (CF3). They are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPs typically includes a pyridine ring and a trifluoromethyl group. The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMPs often include the exchange of halogen atoms or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMPs are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications
- Crop Protection : DFMIP derivatives are commonly used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP (trifluoromethylpyridine) derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds contribute to sustainable agriculture by enhancing crop yield and minimizing damage caused by pests .
- Vapor-Phase Reaction : DFMIP can serve as an intermediate in the synthesis of agrochemicals. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, can be obtained efficiently via a simple one-step reaction .
- Drug Discovery : Several DFMIP derivatives find applications in the pharmaceutical industry. Their unique combination of physicochemical properties (due to the fluorine atom) and the pyridine moiety contributes to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials .
- Catalysis : DFMIP serves as a versatile material for catalytic reactions. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions. Additionally, it functions as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium .
- Design and Synthesis : Researchers actively explore DFMIP derivatives for designing novel compounds. Their synthetic pathways involve strategic reactions and purification steps, leading to diverse chemical entities with potential applications .
Agrochemicals
Pharmaceuticals
Materials Synthesis
Chemical Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKYRWYIZGVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

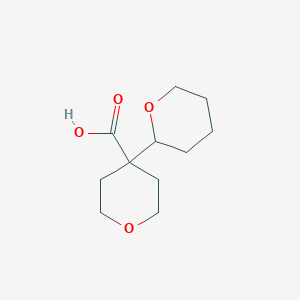
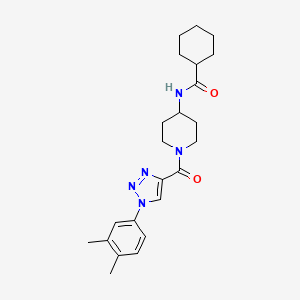
![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
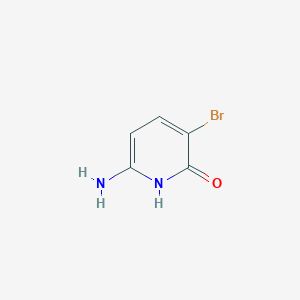
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)
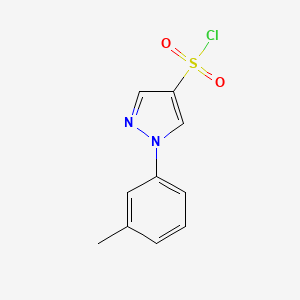
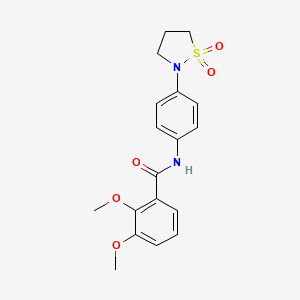
![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)

